molecular formula C12H11NO4 B1473713 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid CAS No. 1584160-66-6

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1473713
CAS No.: 1584160-66-6
M. Wt: 233.22 g/mol
InChI Key: UFNYAHNUFYEDHB-UHFFFAOYSA-N
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Description

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. This compound is known for its role as a plant growth hormone, belonging to the auxin class. It is involved in various plant growth and developmental processes, such as tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .

Preparation Methods

The synthesis of 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine, which then undergoes cyclization by the action of a base and a catalytic amount of copper(I) iodide . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the Fischer indole synthesis involves the reaction of hydrazine with ketones or aldehydes under acidic conditions to form indole derivatives . Major products formed from these reactions include various substituted indoles, which have significant biological and pharmacological properties.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as indole-3-acetic acid and its derivatives. Indole-3-acetic acid is the active form of the compound and is known for its role as a plant hormone. Other similar compounds include indole-3-carboxylic acid esters, which have been studied for their biological and pharmacological properties . The uniqueness of this compound lies in its ability to be converted to the active form, indole-3-acetic acid, by esterases, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12(15)16/h2-5,13H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYAHNUFYEDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584160-66-6
Record name 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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